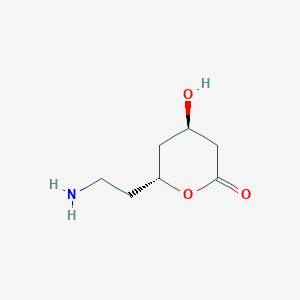
(4R,6R)-6-(2-aminoethyl)-4-hydroxyoxan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4R,6R)-6-(2-aminoethyl)-4-hydroxyoxan-2-one is a chemical compound with a unique structure that includes an oxane ring substituted with an aminoethyl group and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4R,6R)-6-(2-aminoethyl)-4-hydroxyoxan-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, which include precursors for the oxane ring and the aminoethyl group.
Formation of the Oxane Ring: The oxane ring is formed through a series of cyclization reactions. These reactions often require specific catalysts and reaction conditions to ensure the correct stereochemistry.
Introduction of the Aminoethyl Group: The aminoethyl group is introduced through nucleophilic substitution reactions. Common reagents for this step include ethylenediamine and related compounds.
Hydroxylation: The hydroxyl group is introduced through oxidation reactions. Reagents such as hydrogen peroxide or osmium tetroxide are commonly used for this purpose.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, selecting appropriate solvents, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(4R,6R)-6-(2-aminoethyl)-4-hydroxyoxan-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The aminoethyl group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide, osmium tetroxide, or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophiles such as alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones, while reduction can yield primary or secondary alcohols.
Scientific Research Applications
(4R,6R)-6-(2-aminoethyl)-4-hydroxyoxan-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic effects, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4R,6R)-6-(2-aminoethyl)-4-hydroxyoxan-2-one involves its interaction with specific molecular targets and pathways. The aminoethyl group can interact with enzymes and receptors, while the hydroxyl group can participate in hydrogen bonding and other interactions. These interactions can modulate biochemical pathways and lead to various biological effects.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl (2-aminoethoxy)carbamate: Similar in structure but with different functional groups.
4-[(tert-Butoxycarbonyl)amino]phenylboronic Acid: Contains a boronic acid group instead of an oxane ring.
Uniqueness
(4R,6R)-6-(2-aminoethyl)-4-hydroxyoxan-2-one is unique due to its specific stereochemistry and the presence of both an aminoethyl group and a hydroxyl group on the oxane ring. This combination of features gives it distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C7H13NO3 |
|---|---|
Molecular Weight |
159.18 g/mol |
IUPAC Name |
(4R,6R)-6-(2-aminoethyl)-4-hydroxyoxan-2-one |
InChI |
InChI=1S/C7H13NO3/c8-2-1-6-3-5(9)4-7(10)11-6/h5-6,9H,1-4,8H2/t5-,6-/m1/s1 |
InChI Key |
BRVZJVWQCGAIPE-PHDIDXHHSA-N |
Isomeric SMILES |
C1[C@H](CC(=O)O[C@@H]1CCN)O |
Canonical SMILES |
C1C(CC(=O)OC1CCN)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















